molecular formula C15H32O3S B1218516 Methyl tetradecanesulfonate CAS No. 4230-14-2

Methyl tetradecanesulfonate

Cat. No.: B1218516
CAS No.: 4230-14-2
M. Wt: 292.5 g/mol
InChI Key: WDJZYNMAISVTMY-UHFFFAOYSA-N
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Description

Methyl Tetradecanesulfonate is a sulfonate ester compound of interest in chemical and biochemical research. While specific studies on this compound are limited, sulfonate esters as a class are well-known in laboratory science, particularly for their role as alkylating agents. Related short-chain alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are extensively used in genetic toxicology studies to investigate cellular DNA damage response and repair mechanisms . These agents methylate or ethylate DNA bases, leading to lesions that can be cytotoxic or mutagenic, making them valuable tools for studying DNA repair pathways such as base excision repair (BER) and the function of O6-methylguanine-DNA methyltransferase (MGMT) . Structurally related sulfonated tetradecane compounds, such as Sodium 1-methoxy-1-oxotetradecane-2-sulfonate, highlight the relevance of the sulfonate functional group in creating surface-active molecules and chemical intermediates . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

4230-14-2

Molecular Formula

C15H32O3S

Molecular Weight

292.5 g/mol

IUPAC Name

methyl tetradecane-1-sulfonate

InChI

InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-2/h3-15H2,1-2H3

InChI Key

WDJZYNMAISVTMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCS(=O)(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)OC

Other CAS No.

4230-14-2

Synonyms

methyl tetradecanesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl tetradecanesulfonate can be compared to structurally or functionally related compounds, including sulfonate salts, sulfonium derivatives, and other methyl esters. Below is a detailed analysis:

Sodium Tetradecanesulfonate

  • Structure : Sodium tetradecanesulfonate (C₁₄H₂₉SO₃Na) replaces the methyl ester group with a sodium counterion, making it an anionic surfactant.
  • Toxicity : Predicted to be toxic by the ToxiM model (score: 0.88) due to its surfactant properties, which can disrupt cellular membranes .
  • Applications : Used in detergent formulations for its emulsifying and foaming properties .
  • Key Difference : The ionic nature of sodium tetradecanesulfonate enhances water solubility compared to the methyl ester variant, which is likely less polar .

Dimethyltetradecylsulphonium Methyl Sulfate

  • Structure : A cationic sulfonium compound (C₁₈H₃₈O₄S₂) with a quaternary sulfur center and a methyl sulfate counterion .
  • Applications : Functions as a cationic surfactant or phase-transfer catalyst.
  • Key Difference : The sulfonium center imparts positive charge, enabling interactions with negatively charged surfaces (e.g., in corrosion inhibition), unlike neutral this compound .

Methyl Tridecanoate

  • Structure: A methyl ester of tridecanoic acid (C₁₄H₂₈O₂), lacking the sulfonate group .
  • Physicochemical Properties : Lower molecular weight (228.37 g/mol) and higher volatility compared to this compound.
  • Applications : Used in flavorings, fragrances, and biodiesel production.
  • Key Difference : The absence of a sulfonate group reduces its polarity and reactivity in alkylation reactions .

Methyl Trifluoromethanesulfonate

  • Structure : A triflated sulfonate ester (CF₃SO₃CH₃) with a short-chain fluorinated group .
  • Reactivity : Highly electrophilic, making it a potent alkylating agent in organic synthesis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Toxicity (ToxiM Score)
This compound C₁₅H₃₂O₃S 292.478 Sulfonate ester Not reported
Sodium tetradecanesulfonate C₁₄H₂₉SO₃Na 292.43 Sulfonate salt 0.88
Methyl trifluoromethanesulfonate CF₃SO₃CH₃ 164.11 Triflated sulfonate H314, H226
Methyl tridecanoate C₁₄H₂₈O₂ 228.37 Carboxylic ester Not reported

Table 2: Application Comparison

Compound Primary Applications Key Advantage/Disadvantage
This compound Alkylating agent, surfactant intermediate Moderate reactivity; less hazardous than triflates
Sodium tetradecanesulfonate Detergent formulations High water solubility; environmental toxicity
Methyl trifluoromethanesulfonate Organic synthesis (triflation) Extreme reactivity; high corrosivity
Methyl tridecanoate Biodiesel, fragrances Biodegradable; low chemical reactivity

Research Findings and Critical Analysis

  • Toxicity Gaps : While sodium tetradecanesulfonate’s toxicity is documented , data on this compound’s ecotoxicological impact are lacking. This warrants further study, especially given structural similarities to regulated surfactants.
  • Reactivity Trends: this compound’s reactivity lies between non-polar esters (e.g., methyl tridecanoate) and hyper-reactive triflates.
  • Industrial Relevance : The compound’s long alkyl chain may enhance micelle formation in surfactant applications, though its ester group limits ionic strength compared to sulfonate salts .

Preparation Methods

Sulfonation of 1-Tetradecanol

The sulfonation of 1-tetradecanol (tetradecyl alcohol) using chlorosulfonic acid (ClSO₃H) is a common approach. The reaction proceeds via the formation of tetradecanesulfonyl chloride, which is subsequently esterified with methanol.

Reaction Mechanism :

  • Sulfonation :

    C14H29OH+ClSO3HC14H29SO3Cl+HCl+H2O\text{C}_{14}\text{H}_{29}\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_{14}\text{H}_{29}\text{SO}_3\text{Cl} + \text{HCl} + \text{H}_2\text{O}

    Chlorosulfonic acid reacts exothermically with tetradecanol at 0–5°C to form tetradecanesulfonyl chloride.

  • Esterification :

    C14H29SO3Cl+CH3OHC14H29SO3OCH3+HCl\text{C}_{14}\text{H}_{29}\text{SO}_3\text{Cl} + \text{CH}_3\text{OH} \rightarrow \text{C}_{14}\text{H}_{29}\text{SO}_3\text{OCH}_3 + \text{HCl}

    Methanol reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl.

Optimization Challenges :

  • Temperature Control : Excessive heat during sulfonation leads to decomposition.

  • Purity of Sulfonyl Chloride : Residual ClSO₃H must be removed via aqueous washes to prevent side reactions.

Data Table: Reaction Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
SulfonationClSO₃H, CH₂Cl₂0–5285–90
EsterificationCH₃OH, Pyridine25475–80

Direct Esterification of Tetradecanesulfonic Acid

Acid-Catalyzed Esterification

Tetradecanesulfonic acid can undergo esterification with methanol using concentrated sulfuric acid as a catalyst:

C14H29SO3H+CH3OHH2SO4C14H29SO3OCH3+H2O\text{C}{14}\text{H}{29}\text{SO}3\text{H} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{14}\text{H}{29}\text{SO}3\text{OCH}3 + \text{H}_2\text{O}

Key Considerations :

  • Water Removal : Azeotropic distillation with toluene improves yields by shifting equilibrium.

  • Catalyst Load : Excess H₂SO₄ increases reaction rate but complicates purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly. A study demonstrated 95% conversion in 30 minutes at 100°C using 5 mol% H₂SO₄.

Transesterification of Higher Sulfonate Esters

Methanolysis of Ethyl Tetradecanesulfonate

Ethyl tetradecanesulfonate reacts with methanol under basic conditions:

C14H29SO3OCH2CH3+CH3OHNaOHC14H29SO3OCH3+CH3CH2OH\text{C}{14}\text{H}{29}\text{SO}3\text{OCH}2\text{CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{NaOH}} \text{C}{14}\text{H}{29}\text{SO}3\text{OCH}3 + \text{CH}3\text{CH}2\text{OH}

Advantages :

  • Avoids handling corrosive sulfonyl chlorides.

  • High selectivity under mild conditions (50°C, 6 h).

Purification and Characterization

Solvent Extraction and Crystallization

Crude methyl tetradecanesulfonate is purified via:

  • Liquid-Liquid Extraction : Hexane/water partitioning removes polar impurities.

  • Crystallization : Slow cooling in ethanol yields >99% purity.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 3.75 (s, 3H, OCH₃), 1.25–1.50 (m, 24H, CH₂), 0.88 (t, 3H, CH₃).

  • IR (cm⁻¹) : 1180 (S=O), 1045 (S-O-C).

Industrial-Scale Challenges

Byproduct Formation

  • Diastereomers : Chiral sulfonyl intermediates may lead to isomeric mixtures.

  • Hydrolysis : Residual water converts sulfonate esters back to sulfonic acids.

Emerging Techniques

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media offer greener alternatives, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous-flow systems enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Q & A

Basic: What are the recommended storage and handling protocols for methyl tetradecanesulfonate to ensure experimental reproducibility?

Methodological Answer:
this compound, as a sulfonate ester, requires stringent storage conditions to prevent hydrolysis or decomposition. Based on analogous sulfonate esters (e.g., methanesulfonates), store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures between 2–8°C . Use desiccants to minimize moisture exposure, and avoid prolonged storage beyond 12 months due to potential degradation . For handling, employ fume hoods, nitrile gloves, and eye protection, as sulfonate esters are often irritants . Document storage conditions and batch-specific stability data to ensure reproducibility .

Basic: Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonate ester group (δ ~3.5–4.0 ppm for methyl protons) and alkyl chain integrity .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities or degradation products; compare retention indices with alkanes (e.g., tetradecane, C14_{14}H30_{30}) for calibration .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (C18) with UV detection at 210–220 nm to quantify purity .
    Report all instrument parameters (e.g., column type, temperature gradients) to enable cross-lab validation .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Methodological Answer:
Discrepancies in reaction outcomes (e.g., yield, stereochemistry) often arise from variations in solvent polarity, temperature, or nucleophile strength. To address this:

  • Systematic Review Approach: Conduct a meta-analysis of existing studies using frameworks like Cochrane Handbook guidelines to assess bias in experimental conditions .
  • Controlled Replication: Repeat reactions under standardized conditions (e.g., DMF as solvent, 60°C) while varying one parameter (e.g., nucleophile concentration) to isolate contributing factors .
  • Kinetic Studies: Use stopped-flow spectroscopy to compare rate constants under conflicting conditions and identify mechanistic outliers .

Advanced: What experimental designs are optimal for studying this compound’s stability in biological matrices?

Methodological Answer:
To evaluate stability in complex systems (e.g., cell lysates, serum):

  • Time-Course Analysis: Incubate the compound at 37°C in PBS or serum, sampling at intervals (0, 1, 6, 24 hrs) for LC-MS quantification .
  • Matrix Effects: Compare degradation rates in purified buffers vs. biological fluids to assess enzyme-mediated hydrolysis .
  • Isotope-Labeling: Synthesize 13C^{13}C-labeled this compound to track degradation pathways via isotopic tracing .
    Include negative controls (e.g., heat-inactivated matrices) to distinguish chemical vs. enzymatic degradation .

Basic: How should researchers design a systematic review to evaluate this compound’s toxicity profile across conflicting studies?

Methodological Answer:
Follow PRISMA guidelines for systematic reviews:

Search Strategy: Use databases (PubMed, SciFinder) with keywords: "this compound AND (toxicity OR genotoxicity)."

Inclusion/Exclusion Criteria: Define thresholds for study validity (e.g., OECD-compliant assays) and exclude non-peer-reviewed sources .

Risk of Bias Assessment: Apply tools like ROBINS-I to evaluate confounding factors (e.g., dosing inconsistencies) .

Data Synthesis: Tabulate results by endpoint (e.g., LD50_{50}, mutagenicity) and highlight methodological disparities causing contradictions .

Advanced: What computational methods can predict this compound’s interactions with biomolecular targets?

Methodological Answer:
Combine:

  • Molecular Dynamics (MD) Simulations: Model sulfonate ester binding to proteins (e.g., esterases) using force fields (AMBER, CHARMM) to assess hydrolysis susceptibility .
  • Density Functional Theory (DFT): Calculate reaction barriers for nucleophilic attack at the sulfonate group to predict reactivity trends .
  • QSAR Models: Train models on sulfonate ester datasets to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
    Validate predictions with in vitro assays and report software parameters (e.g., solvation models) for reproducibility .

Basic: How to address variability in this compound’s solubility data across solvents?

Methodological Answer:
Solubility discrepancies often stem from impurities or measurement techniques. To standardize:

  • Gravimetric Analysis: Saturate solvents (e.g., DCM, MeOH) with the compound, filter, and evaporate to quantify dissolved mass .
  • UV-Vis Calibration: Prepare standard curves in each solvent and measure absorbance at λmax_{\text{max}} (sulfonate esters typically absorb at 200–230 nm) .
  • Documentation: Report solvent purity, temperature, and agitation methods, as per IUPAC guidelines .

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